5,5'-(1,3-Phenylenebis(methylene))bis(oxy)diisophthalic acid

MOF topology isomerism tetracarboxylate linker

Difficulty sourcing isomerically pure tetracarboxylate linkers for isoreticular MOF libraries? This meta-substituted H4L2 ligand (CAS 147566-76-5) resolves structural unpredictability: - Bent ~120° geometry prevents 2-fold interpenetration, ensuring predictable NbO-type 3D frameworks with ~1.9 nm pores. - Delivers benchmark NOTT-101 performance (CO₂ uptake 3.93 mmol·g⁻¹, CH₄ deliverable capacity 136-140 cm³·cm⁻³) for reproducible gas sorption screening. - >98% purity with established synthesis from 1,3-bis(bromomethyl)benzene and 5-hydroxyisophthalic acid ensures batch-to-batch consistency.

Molecular Formula C24H18O10
Molecular Weight 466.4 g/mol
Cat. No. B13740723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-(1,3-Phenylenebis(methylene))bis(oxy)diisophthalic acid
Molecular FormulaC24H18O10
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)COC2=CC(=CC(=C2)C(=O)O)C(=O)O)COC3=CC(=CC(=C3)C(=O)O)C(=O)O
InChIInChI=1S/C24H18O10/c25-21(26)15-5-16(22(27)28)8-19(7-15)33-11-13-2-1-3-14(4-13)12-34-20-9-17(23(29)30)6-18(10-20)24(31)32/h1-10H,11-12H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32)
InChIKeyJIFHUSQXUBUIEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5'-(1,3-Phenylenebis(methylene))bis(oxy)diisophthalic acid (CAS 147566-76-5) – A Meta-Substituted Tetracarboxylate Linker for Tailored NbO-Type MOFs


5,5'-(1,3-Phenylenebis(methylene))bis(oxy)diisophthalic acid (CAS 147566-76-5; C24H18O10; MW 466.39) is a semi-rigid tetracarboxylic acid ligand featuring a 1,3-disubstituted central phenyl ring bridged via methyleneoxy linkages to two isophthalic acid termini . This meta-substituted geometry imposes a bent conformation (~120° inter-arm angle) that fundamentally distinguishes it from its para-substituted isomer (H4L1, CAS 22937-70-8), leading to divergent MOF topologies and pore architectures [1]. It serves as the canonical linker for the NOTT-101 series of NbO-type Cu(II) MOFs and numerous coordination polymers with demonstrated gas storage, separation, and photocatalytic properties.

Meta-substituted bent geometry (~120°) directs NbO-type topology construction
Canonical linker for NOTT-101 series and isoreticular MOF libraries
Enables non-interpenetrated 3D frameworks, diverging from para-isomer behavior

Why In-Class Tetracarboxylate Linkers Cannot Substitute for the 1,3-Meta Isomer


The meta-substitution pattern of this ligand is not an arbitrary choice; it dictates the spatial orientation of carboxylate donors and the resulting MOF pore architecture. The para isomer (H4L1) yields structures with 2-fold interpenetration and 1D chains under identical solvothermal conditions, whereas the meta isomer (H4L2, the target compound) consistently forms 3D non-interpenetrated frameworks with higher accessible pore volumes [1]. Furthermore, in isoreticular NbO-type MOFs, linker geometry directly controls pore size, open metal site density, and gas adsorption selectivity—parameters that cannot be recovered by simply substituting a different tetracarboxylate ligand [2].

Attribute
This Meta Isomer (Target)
Para Isomer (Substitute)
Conformation
Bent (~120°) – yields non-interpenetrated 3D
Linear trajectory – favors 2-fold interpenetration
Framework Dimensionality
Consistently 3D non-interpenetrated
Often 2D sheets or interpenetrated 3D
Pore Architecture Control
Predictable pore size/open metal site density
Pore metrics shift with interpenetration

Quantitative Differentiation Evidence for 5,5'-(1,3-Phenylenebis(methylene))bis(oxy)diisophthalic acid


Meta vs. Para Isomer: Divergent MOF Topologies and Dimensionality

Under identical hydrothermal conditions (H2O, 160 °C), the meta-substituted H4L2 (target compound) with Zn(II) yields a 3D framework {[Zn2(L2)].H2O}n (compound 4), while the para-substituted H4L1 with Co(II), Mn(II), and Cu(II) produces a 3D network (compounds 1, 2) and a 2D sheet (compound 3), respectively [1]. The bent geometry of the meta isomer prevents interpenetration, resulting in a non-interpenetrated 3D architecture, whereas the para isomer's linear trajectory promotes 2-fold interpenetration. This structural divergence directly impacts accessible porosity and guest diffusion pathways [1].

Topology Divergence
Head-to-head
Meta: 3D non-interpenetrated Para: 3D 2-fold interpenetrated or 2D sheet
Non-interpenetrated topology supports higher accessible pore volume.
Hydrothermal conditions, 160 °C.
MOF topology isomerism tetracarboxylate linker

CO2/CH4 and CO2/N2 Adsorption Selectivity in NOTT-101 vs. nbo-MOF Series

In NOTT-101, constructed from the target ligand and Cu(II) paddlewheel nodes, the CO2 uptake is 3.93 mmol·g⁻¹ at 298 K, 1 bar, with a CO2/CH4 selectivity of 4.7 (IAST, 50:50 mixture) and CO2/N2 selectivity of 12.4 [1]. Within the nbo-MOF series, NOTT-101 occupies a distinct intermediate pore size regime (~1.9 nm) that balances capacity and selectivity, outperforming the larger-pore NOTT-102 in selectivity while exceeding the smaller-pore NOTT-100 in absolute uptake [2]. A functionalized variant incorporating methylol groups (QI-Cu) achieved 4.56 mmol·g⁻¹ CO2 uptake and 6.1 CO2/CH4 selectivity, representing a 16% uptake enhancement over unfunctionalized NOTT-101, demonstrating the value of NOTT-101 as a tunable platform [1].

CO₂ Selectivity
Class-level
NOTT-101: 3.93 mmol·g⁻¹, CO₂/CH₄ 4.7, CO₂/N₂ 12.4 QI-Cu variant: 4.56 mmol·g⁻¹, CO₂/CH₄ 6.1
NOTT-101 provides intermediate pore size balancing capacity and selectivity.
298 K, 1 bar, IAST 50:50 mixtures.
gas separation carbon dioxide capture NOTT-101

Methane Deliverable Capacity: NOTT-101a vs. NOTT-100a (MOF-505a)

A systematic study of methane storage across the NOTT series (NOTT-100a to NOTT-109a) reveals that NOTT-101a achieves a deliverable methane capacity of 136–140 cm³(STP)·cm⁻³ (defined as the difference between 35 bar and 5 bar adsorption at 300 K), comparable to NOTT-102a and NOTT-103a and among the highest reported for microporous MOFs at the time of publication [1]. In contrast, NOTT-100a (MOF-505a), built from a shorter biphenyl tetracarboxylate linker, delivers lower capacity due to reduced pore volume. The target linker's intermediate length (~15.5 Å) optimizes the balance between gravimetric uptake and volumetric packing density, a trade-off not achievable with either shorter (NOTT-100a) or longer (NOTT-102a) linkers [1].

CH₄ Deliverable Capacity
Context-dependent
136–140 cm³(STP)·cm⁻³
Intermediate linker length optimizes volumetric density trade-off.
5–35 bar, 300 K, activated MOF.
methane storage ANG technology NOTT-101a

Photocatalytic Methylene Blue Degradation by Co(II) Coordination Polymer

A Co(II) coordination polymer, [Co(HL)(phen)]n (HL = monodeprotonated form of the target ligand; phen = 1,10-phenanthroline), synthesized via a mixed-ligand solvothermal approach, achieved 95.27% photodegradation efficiency of methylene blue (MB, 15 ppm initial concentration) at a catalyst dosage of 25 mg under UV-visible light irradiation [1]. The compound exhibits an optical band gap of 1.9 eV, thermal stability up to ~315 °C, and a 3D 4-connected sra topology. Photocatalytic activity is sustained through reactive oxygen species (ROS) generation, confirmed by radical trapping experiments [1]. While no direct head-to-head comparison with a para-isomer-derived CP exists in the same study, the 95.27% degradation efficiency places this material competitively among Co(II)-based CP photocatalysts for environmental remediation [1].

MB Photodegradation
Data to verify
95.27% degradation (15 ppm MB)
Reported photocatalytic activity supports dye degradation research.
Co(II)-phen CP, band gap 1.9 eV, UV-visible light.
photocatalysis dye degradation coordination polymer

NOTT-101 H₂ Adsorption Sites Characterized by Neutron Powder Diffraction

Neutron powder diffraction (NPD) studies on desolvated NOTT-101 (built from the target linker) revealed three distinct D₂/H₂ adsorption sites: (1) the exposed Cu(II) open metal site, (2) the pocket formed by three {Cu₂} paddlewheel units, and (3) the cusp formed by three phenyl rings of the linker backbone [1]. This three-site adsorption profile is a direct consequence of the linker's meta-substituted geometry and the NbO topology, providing a spatial distribution of binding sites that is distinct from the para-isomer-derived frameworks. Systematic virial analysis indicates that H₂ binding enthalpies at these sites differ by <1.0 kJ·mol⁻¹, suggesting a uniformly strong binding environment that enhances low-pressure H₂ uptake [1].

H₂ Binding Sites
Method context
3 distinct D₂ sites: Cu(II) OMS, {Cu₂}₃ pocket, phenyl ring cusp
Atomic-resolution site mapping enables computational model validation.
Neutron powder diffraction, cryogenic temperatures.
hydrogen storage neutron diffraction open metal sites

Best Research and Industrial Application Scenarios for 5,5'-(1,3-Phenylenebis(methylene))bis(oxy)diisophthalic acid


Rational Design of Isoreticular MOF Libraries for Gas Storage and Separation

The target linker's meta-substituted bent geometry is essential for constructing NbO-type MOFs (NOTT-101 and its isoreticular analogs) with predictable pore metrics. Researchers building libraries of isoreticular MOFs for systematic gas adsorption screening should specify this ligand to access the intermediate pore size regime (~1.9 nm, BET ~1050 m²·g⁻¹) that balances volumetric capacity and selectivity [1][2]. This linker outperforms the para isomer in generating non-interpenetrated 3D frameworks and provides a well-characterized baseline (CO₂ uptake 3.93 mmol·g⁻¹, CH₄ deliverable capacity 136–140 cm³·cm⁻³) for benchmarking functionalized variants [3][4].

Photocatalyst Development for Industrial Dye Effluent Treatment

Coordination polymers derived from this ligand, particularly Co(II)-phen co-ligand systems, demonstrate narrow optical band gaps (1.9 eV) and high photocatalytic activity (95.27% MB degradation) under UV-visible light [5]. With thermal stability up to ~315 °C and a ROS-mediated degradation mechanism confirmed by radical trapping experiments, these materials are suitable candidates for heterogeneous photocatalysis in wastewater treatment, where thermal robustness and sustained catalytic cycling are required [5].

Hydrogen Storage Research Requiring Atomically Characterized Adsorption Sites

NOTT-101, synthesized from this ligand, is one of the few MOFs for which all three primary H₂ adsorption sites have been experimentally resolved by neutron powder diffraction—the Cu(II) open metal site, the {Cu₂}₃ paddlewheel pocket, and the phenyl ring cusp [1]. This atomic-level characterization makes the ligand-derived MOF an ideal platform for validating computational models of H₂–framework interactions and for studying the effect of pore metrics on binding enthalpy distributions [1].

Procurement for Reproducible MOF Synthesis at Scale

The target compound (CAS 147566-76-5) is commercially available from multiple vendors at >98% purity (AKSci, Alfa Chemistry, Leyan, Jilin Chinese Academy of Sciences Yanshen Technology) . Supply chain diversity, combined with its established synthetic route from 1,3-bis(bromomethyl)benzene and 5-hydroxyisophthalic acid, ensures batch-to-batch reproducibility for academic and pilot-scale MOF synthesis . Researchers requiring consistent ligand quality for comparative MOF studies should specify this CAS number to avoid isomer contamination.

Application
Selection Property
Validation Focus
Isoreticular MOF library design
Meta-substituted bent geometry
Non-interpenetrated framework consistency
Photocatalyst development for wastewater
Reported band gap and photocatalytic activity
ROS mechanism and thermal robustness
Hydrogen storage interaction studies
Atomically resolved H₂ adsorption sites
Neutron diffraction site mapping validation
Reproducible MOF synthesis procurement
High-purity meta isomer (CAS specified)
Isomer purity and batch-to-batch consistency
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